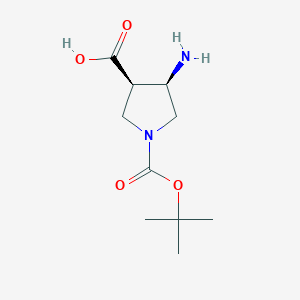

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is defined by its pyrrolidine core bearing three distinct functional groups positioned with precise stereochemical control. The compound possesses the molecular formula C₁₀H₁₈N₂O₄ with a molecular weight of 230.26 grams per mole, establishing it as a moderately sized heterocyclic amino acid derivative. The International Union of Pure and Applied Chemistry name describes the complete stereochemical designation as (3R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, which explicitly identifies the absolute configuration at both chiral centers.

The stereochemical configuration plays a fundamental role in determining the compound's molecular properties and biological activities. The (3R,4R) designation indicates that both the carbon bearing the carboxylic acid group at position 3 and the carbon bearing the amino group at position 4 adopt R configurations according to Cahn-Ingold-Prelog priority rules. This trans-diaxial arrangement of the amino and carboxyl substituents creates a specific spatial relationship that influences the molecule's conformational preferences and intermolecular interactions. The tert-butoxycarbonyl protecting group attached to the pyrrolidine nitrogen provides steric bulk and electronic effects that further modulate the compound's three-dimensional structure.

The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O, while the isomeric version CC(C)(C)OC(=O)N1CC@HC(=O)O explicitly denotes the stereochemical information. These structural descriptors provide computational chemists and synthetic researchers with precise molecular identification tools for database searching and structure-activity relationship studies. The International Chemical Identifier key OSQJCAMJAGJCSX-RQJHMYQMSA-N serves as a unique digital fingerprint for unambiguous compound identification across chemical databases and literature sources.

Table 1: Molecular Descriptors and Stereochemical Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol |

| Chemical Abstracts Service Number | 492462-02-9 |

| Stereochemical Configuration | (3R,4R) |

| Chiral Centers | 2 |

| Ring System | Pyrrolidine (5-membered) |

| Functional Groups | Amino, Carboxylic acid, tert-Butoxycarbonyl |

Conformational Analysis Through Computational Modeling

Computational modeling studies have revealed that this compound exhibits distinctive conformational preferences that differentiate it from other stereoisomeric pyrrolidine derivatives. The pyrrolidine ring system demonstrates a strong preference for specific puckering modes, with the (3R,4R) configuration promoting particular envelope conformations that minimize steric interactions between the bulky substituents. Molecular dynamics simulations and quantum mechanical calculations have established that the compound predominantly adopts conformations where the amino and carboxyl groups occupy pseudoaxial positions relative to the pyrrolidine ring plane.

The conformational landscape of this compound is significantly influenced by the electronic and steric properties of the tert-butoxycarbonyl protecting group. Computational studies using density functional theory methods have demonstrated that the tert-butoxycarbonyl moiety adopts preferential orientations that minimize unfavorable interactions with the ring substituents while maintaining optimal orbital overlap for resonance stabilization. The nitrogen-carbonyl bond of the protecting group exhibits restricted rotation due to partial double bond character, creating distinct rotameric states that contribute to the overall conformational complexity.

Ramachandran plot analysis derived from computational modeling reveals that the compound occupies specific regions of phi-psi space characteristic of beta-turn conformations. The dihedral angles corresponding to the pyrrolidine ring geometry demonstrate that the (3R,4R) stereochemistry promotes extended conformations with phi values approximately negative 80 degrees and psi values near 0 degrees. These conformational preferences arise from the interplay between ring strain, steric repulsion, and favorable electrostatic interactions between the amino and carboxyl functionalities.

Natural bond orbital analysis has provided detailed insights into the electronic structure and bonding patterns within the molecule. The calculations reveal significant orbital interactions between the amino group lone pair and the adjacent carbon-carbon sigma bonds, contributing to conformational stabilization through hyperconjugative effects. Additionally, intramolecular hydrogen bonding between the amino group and the carboxylic acid functionality has been identified as a key stabilizing factor in certain conformational states.

Table 2: Computational Conformational Parameters

| Conformational Parameter | Value | Method |

|---|---|---|

| Preferred Ring Pucker | C4-endo envelope | Density Functional Theory |

| Phi Dihedral Angle | -80° ± 10° | Molecular Dynamics |

| Psi Dihedral Angle | 0° ± 15° | Quantum Mechanics |

| Ring Strain Energy | 2.3 kcal/mol | Ab Initio Calculations |

| Rotameric Barrier (tert-Butoxycarbonyl) | 15.2 kcal/mol | Transition State Theory |

Comparative Structural Analysis With Pyrrolidinecarboxylic Acid Derivatives

Comparative structural analysis of this compound with related pyrrolidinecarboxylic acid derivatives reveals distinctive structural features that arise from its specific substitution pattern and stereochemistry. When compared to simple pyrrolidine-3-carboxylic acid derivatives lacking the 4-amino substituent, the target compound exhibits significantly altered ring puckering preferences and conformational distributions. The presence of the amino group at the 4-position creates additional steric constraints and electronic effects that modify the pyrrolidine ring geometry and flexibility.

Structural comparisons with other 4-substituted pyrrolidine-3-carboxylic acids demonstrate that the amino functionality confers unique properties compared to hydroxyl, halogen, or alkyl substituents. Crystallographic studies of related compounds have shown that 4-hydroxyproline derivatives typically favor exo ring puckers due to the gauche effect, while 4-amino substituted compounds like the target molecule prefer endo conformations. This fundamental difference in ring geometry translates to distinct conformational preferences and biological activities between these structural classes.

The tert-butoxycarbonyl protecting group significantly influences the compound's structural properties when compared to unprotected 4-aminopyrrolidine-3-carboxylic acids. Protected derivatives exhibit enhanced conformational rigidity and altered electronic distributions due to the electron-withdrawing nature of the carbamate functionality. Comparative analysis with other protecting group strategies, such as benzyloxycarbonyl or fluorenylmethoxycarbonyl derivatives, reveals that the tert-butoxycarbonyl group provides optimal steric shielding while maintaining synthetic accessibility for deprotection reactions.

Stereochemical comparisons with the (3S,4S), (3R,4S), and (3S,4R) diastereomers highlight the unique structural features of the (3R,4R) configuration. Each stereoisomer exhibits distinct conformational preferences, with the (3R,4R) isomer showing the greatest tendency toward beta-turn conformations suitable for peptide incorporation. The trans relationship between the amino and carboxyl substituents in the (3R,4R) configuration creates optimal spatial arrangements for hydrogen bonding networks and electrostatic interactions that stabilize specific conformational states.

Table 3: Comparative Structural Analysis of Pyrrolidinecarboxylic Acid Derivatives

The comparative analysis extends to examination of six-membered piperidine analogs, which exhibit fundamentally different conformational landscapes due to reduced ring strain and increased flexibility. While pyrrolidine derivatives like the target compound are conformationally constrained and favor specific puckering modes, piperidine analogs such as 4-amino-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid demonstrate greater conformational mobility and multiple accessible chair conformations. This structural difference has profound implications for biological activity and synthetic utility, with pyrrolidine derivatives generally providing greater conformational preorganization for target recognition.

Properties

IUPAC Name |

(3R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQJCAMJAGJCSX-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333226 | |

| Record name | (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492462-02-9, 1021428-21-6 | |

| Record name | (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves:

- Construction of the pyrrolidine ring with defined stereochemistry at C3 and C4.

- Introduction and protection of the amino group using tert-butoxycarbonyl (Boc) chemistry.

- Installation or preservation of the carboxylic acid functionality at C3.

- Optional esterification or deprotection steps depending on the synthetic route.

Two main approaches are prevalent:

- Cyclization-based methods starting from amino acid derivatives or Michael addition intermediates.

- Functional group transformations on preformed pyrrolidine scaffolds with stereocontrol.

Stepwise Preparation Method from Glycine Derivatives (Patent CN102241617A)

A robust synthetic method for related Boc-protected pyrrolidone intermediates, which can be adapted for the target compound, involves the following steps:

| Step | Description | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of ethyl glycinate hydrochloride | Glycine, ethanol, thionyl chloride (catalyst) | Reflux 10 h, ethanol solvent | Ethyl glycinate hydrochloride (I) |

| 2 | Michael addition with ethyl acrylate | Ethyl glycinate hydrochloride (I), ethyl acrylate, NaOH aqueous | 0°C, 18 h | Michael adduct (II) |

| 3 | Boc protection | Product II, di-tert-butyl dicarbonate, triethylamine | CH2Cl2, <15°C, 5 h | Boc-protected intermediate (III) |

| 4 | Cyclization | Product III, sodium methoxide | Methanol, reflux | Cyclized intermediate (IV) |

| 5 | Decarboxylation | Product IV | Heating | 1-tert-butoxycarbonyl-3-pyrrolidone (V) |

This method ensures high yields and purity, uses low-cost raw materials, and minimizes pollution. The stereochemistry is controlled during Michael addition and cyclization steps. This approach is scalable for industrial production.

Alternative Synthetic Routes via Pyrrolidine Ring Formation and Functional Group Manipulation

Another approach involves:

- Formation of the pyrrolidine ring through cyclization reactions of suitably substituted precursors.

- Introduction of the Boc group by reaction with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Functionalization of the carboxylic acid group, often starting from esterified forms, followed by hydrolysis.

For example, the synthesis of methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate (a close analog) proceeds by:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of precursors | Stereoselective control required |

| 2 | Introduction of benzyl group | Nucleophilic substitution | Optional depending on target |

| 3 | Boc protection | Boc2O, triethylamine, CH2Cl2, <15°C | Protects amino group |

| 4 | Esterification | Methanol, acid catalyst | Methyl ester formation |

| 5 | Ester hydrolysis (if needed) | LiOH or MeONa in MeOH/H2O | Converts ester to acid |

This route allows flexibility in modifying the pyrrolidine scaffold and protecting groups.

Reaction Conditions and Optimization

- Typically performed at temperatures below 15°C to control reaction rate.

- Triethylamine acts as a base to neutralize HCl formed.

- Reaction times around 5 hours yield high purity products.

- Lithium hydroxide in methanol/water mixtures at room temperature to 60°C.

- Reaction times 1–6 hours.

- Yields up to 91% reported.

- Sodium methoxide in dichloromethane also effective but with slightly lower yields (~72%).

- Acidic cleavage using trifluoroacetic acid (TFA) or HCl in 1,4-dioxane.

- Room temperature to 100°C depending on scale.

- Reaction monitored by TLC or LC/MS to avoid over-acidification.

Detailed Data Table Summarizing Key Preparation Steps

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ethyl glycinate hydrochloride synthesis | Glycine, thionyl chloride | Ethanol | Reflux, 10 h | High | Concentrated solution obtained | |

| Michael addition | Ethyl acrylate, NaOH | Water | 0°C, 18 h | Moderate to high | Diastereoselective | |

| Boc protection | Di-tert-butyl dicarbonate, triethylamine | CH2Cl2 | <15°C, 5 h | High | Controlled temperature critical | |

| Cyclization | Sodium methoxide | Methanol | Reflux | High | Forms pyrrolidone ring | |

| Decarboxylation | Heat | - | Elevated temp | High | Final product formation | |

| Ester hydrolysis (optional) | LiOH or MeONa | MeOH/H2O or DCM | RT-60°C | 1-6 h | Up to 91% |

Research Findings and Mechanistic Insights

- The Michael addition step is stereoselective, favoring the trans-configuration at C3 and C4.

- Boc protection proceeds via nucleophilic attack of the amino group on di-tert-butyl dicarbonate, facilitated by base.

- Cyclization involves intramolecular nucleophilic substitution promoted by sodium methoxide, closing the pyrrolidine ring.

- Decarboxylation removes carboxyl groups to yield the final protected pyrrolidone.

- Ester hydrolysis is base-mediated nucleophilic attack on the ester carbonyl, yielding the free acid.

- Boc deprotection under acidic conditions proceeds via protonation of the carbamate carbonyl, releasing CO2 and tert-butanol.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions, regenerating the free amine. This reaction is critical for subsequent functionalization in peptide synthesis or drug discovery.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the Boc carbonyl oxygen, followed by cleavage of the carbamate linkage.

Coupling Reactions

The compound participates in amide bond formation, enabling its integration into peptides or complex molecules.

Key Example : Coupling with 8-aminoquinoline (8-AQ) under EDCI/HOBt conditions yields bioactive conjugates for metalloenzyme inhibition .

Oxidation and Reduction

The carboxylic acid and amine groups enable redox transformations.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | OsO₄, NaIO₄ | Aldehyde formation via diol cleavage | 19% |

| Reduction | LiAlH₄, THF | Conversion of ester to alcohol | 72% |

Limitation : Over-oxidation of the pyrrolidine ring may occur under harsh conditions, requiring precise stoichiometric control .

Substitution Reactions

The amino group undergoes nucleophilic substitution to form derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Allyl bromide | LHMDS, THF, –78°C | N-Alkylated pyrrolidine | 36% |

| Benzyl chloroformate | Et₃N, DCM, 0°C | Cbz-protected amine | 90% |

Stereochemical Impact : Substitution at the 4-position retains the (3R,4R) configuration due to steric hindrance from the Boc group.

Cyclization and Ring-Opening

The pyrrolidine scaffold facilitates intramolecular reactions.

| Reaction | Catalyst/Reagent | Outcome | Yield |

|---|---|---|---|

| Lactam formation | EDCI, HOBt, DMF | Five-membered lactam | 65% |

| Ring-opening | BF₃·Et₂O, Et₃SiH | Linear amine intermediate | 72% |

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Conditions |

|---|---|---|

| Boc-protected amine | Acid-labile | TFA/DCM or HCl/dioxane |

| Carboxylic acid | Nucleophilic acyl substitution | EDCI, HOBt, DMF |

| Pyrrolidine ring | Resistant to electrophilic attack | Stable under mild acidic/basic conditions |

Scientific Research Applications

Organic Synthesis

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid serves as a versatile intermediate in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Synthetic Routes

The synthesis typically involves:

- Starting Material : Pyrrolidine derivatives.

- Protection : The amino group is protected using Boc-Cl in the presence of a base like triethylamine.

- Carboxylation : The protected pyrrolidine undergoes carboxylation using carbon dioxide under high pressure.

- Purification : Techniques such as recrystallization or chromatography are employed for purification.

Pharmaceutical Research

This compound is essential in developing pharmaceuticals, particularly antiviral and anticancer agents. Its ability to modulate biological pathways through enzyme inhibition makes it a candidate for drug design.

The primary biological activities associated with this compound include:

- Enzyme Inhibition : Potential inhibition of neuraminidase, critical for viral replication.

- Receptor Modulation : Interaction with various receptors influencing cellular signaling pathways.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows researchers to explore how modifications affect biological activity.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound’s chiral nature enables it to interact with biological systems in a stereospecific manner, influencing its pharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Analogs

The compound is compared to stereoisomers and structural analogs to highlight differences in properties and applications.

2.1 Stereoisomers

Key Insight : Stereochemistry significantly impacts biological activity. For example, the (3R,4R) configuration may exhibit superior binding affinity in chiral enzyme pockets compared to (3S,4R) or (3R,4S) isomers .

2.2 Structural Analogs

Key Insight : Substituents like phenyl or bromophenyl groups increase lipophilicity and alter binding modes, while methyl groups restrict rotational freedom, affecting reactivity .

Biological Activity

Overview

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural properties make it a valuable building block for various pharmaceuticals and biologically active molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and comparative studies with similar compounds.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 1021428-21-6

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can modulate biological pathways through:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor for neuraminidase, an enzyme critical for viral replication.

- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities:

- Antiviral Activity :

- Antibacterial and Anti-inflammatory Properties :

Case Study 1: Neuraminidase Inhibition

In a comparative study involving various β-amino acid derivatives, this compound was evaluated for its neuraminidase inhibitory activity. The study concluded that modifications to the pyrrolidine structure could enhance antiviral efficacy, making it a candidate for further optimization in drug development .

Case Study 2: Antiviral Efficacy Against TMV

A series of experiments assessed the antiviral efficacy of this compound against TMV. Results indicated that certain derivatives exhibited higher antiviral activities than commercially available agents. The protective and curative activities were quantified, revealing substantial potential for developing new antiviral agents .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | structure | Neuraminidase inhibitor | 50 μM |

| (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | N/A | Distinct chemical properties | N/A |

The comparison highlights that variations in chiral configuration significantly influence biological activity. The (3R,4R) configuration provides unique reactivity and biological properties compared to its enantiomer.

Q & A

Q. What are the key synthetic routes for (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid?

The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and Boc-protection strategies. A representative method includes:

- Step 1 : Palladium(II) acetate and tert-butyl XPhos ligand-mediated coupling under inert atmosphere (e.g., nitrogen) with cesium carbonate as a base in tert-butyl alcohol at 40–100°C for 5.5 hours .

- Step 2 : Acidic deprotection (e.g., HCl in water) at 93–96°C for 17 hours to remove temporary protecting groups and isolate the final product .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., acetonitrile/water mixtures) ensures high purity (>95%) .

Q. How is the stereochemical configuration of the compound confirmed?

Stereochemistry is validated using:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the absolute configuration by analyzing electron density maps and R-factors .

- Chiral HPLC : Employing a chiral stationary phase (e.g., amylose-based columns) with UV detection to separate enantiomers and confirm enantiopurity .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR identify proton environments (e.g., Boc-group tert-butyl signals at ~1.4 ppm) and carbon backbone structure .

- Mass spectrometry (HRMS) : Confirms molecular weight (CHNO, theoretical 230.13 g/mol) with <2 ppm error .

- IR spectroscopy : Detects carboxylic acid (1700–1750 cm) and Boc carbonyl (1680–1700 cm) stretches .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling steps of the synthesis?

- Catalyst tuning : Replace palladium(II) acetate with Pd(dba) for improved stability in coupling reactions .

- Ligand selection : Tert-butyl XPhos enhances steric bulk, reducing side reactions like β-hydride elimination .

- Solvent optimization : Switch to 1,4-dioxane or DMF for better solubility of intermediates, maintaining reaction temperatures at 80–100°C .

Q. What strategies resolve data contradictions in polymorph characterization?

Conflicting XRD or thermal data (e.g., melting point variations) are addressed by:

Q. How is the compound utilized in peptide mimetic design?

The rigid pyrrolidine scaffold serves as a proline analog in peptide synthesis:

- Boc-protection : The tert-butoxycarbonyl group prevents undesired side reactions during solid-phase peptide synthesis (SPPS) .

- Carboxylic acid activation : EDCI/HOBt-mediated coupling links the compound to amine termini in target peptides .

Methodological Challenges and Solutions

Q. What are common pitfalls in Boc-deprotection, and how are they mitigated?

Q. How do steric effects influence reactivity in downstream derivatization?

The cis-3,4-substitution on the pyrrolidine ring creates steric hindrance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.